molecular formula C10H12N2O6S B2570299 4-(Morpholine-4-sulfonyl)-2-nitrophenol CAS No. 722464-49-5

4-(Morpholine-4-sulfonyl)-2-nitrophenol

Cat. No.: B2570299
CAS No.: 722464-49-5
M. Wt: 288.27
InChI Key: DODZJWILLKAOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholine-4-sulfonyl)-2-nitrophenol is an organic compound with the molecular formula C14H19N3O6S It is characterized by the presence of a morpholine ring, a sulfonyl group, and a nitrophenol moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)-2-nitrophenol typically involves the reaction of morpholine with sulfonyl chloride derivatives, followed by nitration. One common method includes the use of morpholine-4-sulfonyl chloride as a starting material, which reacts with phenol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenol derivatives.

    Substitution: Ethers and esters of the phenolic hydroxyl group.

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-nitrophenyl)morpholine
  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 4-(4-Nitrophenyl)sulfonylmorpholine

Uniqueness

4-(Morpholine-4-sulfonyl)-2-nitrophenol is unique due to the combination of its morpholine ring, sulfonyl group, and nitrophenol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile chemical transformations and interactions.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODZJWILLKAOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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